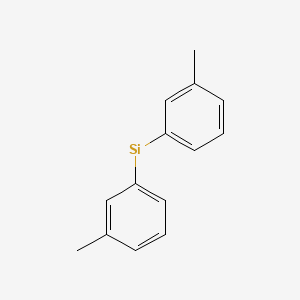

Di-m-tolyl-silan

Description

Properties

Molecular Formula |

C14H14Si |

|---|---|

Molecular Weight |

210.35 g/mol |

InChI |

InChI=1S/C14H14Si/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |

InChI Key |

ABCPJWSOFJSCOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)[Si]C2=CC=CC(=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Di-m-tolyl-silane: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of di-m-tolyl-silane, a diarylsilane with potential applications in organic synthesis and materials science. While specific literature on di-m-tolyl-silane is limited, this document outlines a robust synthetic protocol based on well-established Grignard chemistry and provides predicted characterization data based on analogous compounds.

Synthesis of Di-m-tolyl-silane

The most practical and widely used method for the formation of silicon-carbon bonds is the Grignard reaction.[1] This approach is anticipated to be effective for the synthesis of di-m-tolyl-silane. The proposed synthesis involves the reaction of m-tolylmagnesium bromide with a suitable silane (B1218182) precursor, such as dichlorosilane (B8785471) or trichlorosilane. A similar approach has been documented for the synthesis of the related compound, di(m-tolyl)silane diol.

Reaction Scheme:

Caption: Proposed synthesis of di-m-tolyl-silane via Grignard reaction.

Experimental Protocol: Grignard Synthesis of Di-m-tolyl-silane

This protocol is a generalized procedure and may require optimization. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of Grignard reagents.

Materials:

-

m-bromotoluene

-

Magnesium turnings

-

Dichlorosilane (or Trichlorosilane)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of m-bromotoluene in anhydrous THF.

-

Add a small portion of the m-bromotoluene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

-

Once the reaction has started, add the remaining m-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, m-tolylmagnesium bromide.

-

-

Reaction with Dichlorosilane:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of dichlorosilane in anhydrous THF to the stirred Grignard reagent via the dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the di-m-tolyl-silane by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Characterization of Di-m-tolyl-silane

The following characterization data are predicted based on the analysis of structurally similar compounds.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons: ~7.0-7.6 ppm (multiplet). Methyl protons: ~2.3 ppm (singlet). Si-H proton: A singlet or triplet (depending on coupling) in the region of 4.0-5.5 ppm. |

| ¹³C NMR | Aromatic carbons: ~125-140 ppm. Methyl carbon: ~21 ppm. |

| IR Spectroscopy | Si-H stretch: A strong, sharp band around 2100-2250 cm⁻¹. Aromatic C-H stretch: Above 3000 cm⁻¹. Aliphatic C-H stretch: Below 3000 cm⁻¹. Aromatic C=C stretch: ~1600 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺). Fragments corresponding to the loss of a tolyl group (M-91), and other characteristic fragmentations of diarylsilanes. |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of di-m-tolyl-silane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the tolyl groups. Due to the meta-substitution, a complex multiplet pattern is anticipated between δ 7.0 and 7.6 ppm. A sharp singlet for the two methyl groups should appear around δ 2.3 ppm. The proton attached to the silicon atom (Si-H) is expected to resonate as a singlet or a triplet (if coupled to other nuclei) in the downfield region of δ 4.0-5.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. The aromatic carbons are expected to appear in the region of δ 125-140 ppm. The methyl carbons should give a single peak around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups. A key feature for di-m-tolyl-silane will be the Si-H stretching vibration, which is expected to be a strong and sharp absorption in the 2100-2250 cm⁻¹ region.[2][3][4][5][6] Other characteristic absorptions include aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and aromatic C=C stretching vibrations around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of di-m-tolyl-silane. Common fragmentation pathways for diarylsilanes involve the loss of one of the aryl groups, which would result in a significant peak at M-91 (loss of a tolyl radical). Further fragmentation may also be observed.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of di-m-tolyl-silane. The proposed Grignard-based synthesis is a reliable and well-established method for forming silicon-aryl bonds. The predicted characterization data, based on analogous compounds, offers a solid framework for the identification and purity assessment of the target molecule. Researchers and scientists can utilize this guide as a foundational resource for the preparation and analysis of di-m-tolyl-silane in their respective fields of study.

References

Di-m-tolyl-silane: A Technical Guide to its Predicted Properties and Synthesis

Introduction

Di-m-tolyl-silane is an organosilicon compound belonging to the diarylsilane family. These compounds are characterized by a central silicon atom bonded to two aryl groups, in this case, two m-tolyl groups, and two hydrogen atoms. Diarylsilanes serve as important precursors and intermediates in organosilicon chemistry, finding applications in the synthesis of polymers, functional materials, and as reducing agents in organic synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the expected properties and synthetic approaches for Di-m-tolyl-silane.

Predicted Physical and Chemical Properties

Due to the absence of specific experimental data for Di-m-tolyl-silane, the following table summarizes the known properties of the closely related compound, di-p-tolyldichlorosilane, which is a common precursor. It is anticipated that Di-m-tolyl-silane would be a liquid or a low-melting solid at room temperature with a high boiling point.

Table 1: Physical Properties of Di-p-tolyldichlorosilane

| Property | Value | Reference |

| CAS Number | 18414-38-5 | [1] |

| Molecular Formula | C₁₄H₁₄Cl₂Si | [1] |

| Molecular Weight | 281.26 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 225-226 °C at 50 mmHg | [1][2] |

| Density | 1.1 g/cm³ | [1] |

| Flash Point | >110 °C | [1] |

Synthesis of Diarylsilanes

The synthesis of diarylsilanes typically involves a two-step process starting from a suitable dichlorosilane. The general approach for the synthesis of a diarylsilane, such as Di-m-tolyl-silane, is outlined below.

General Synthesis of Dichlorodiarylsilanes

Dichlorodiarylsilanes are commonly prepared via a Grignard reaction between silicon tetrachloride or a trichlorosilane (B8805176) and an aryl magnesium halide.

Caption: General synthesis of dichlorodiarylsilanes via Grignard reaction.

Reduction of Dichlorodiarylsilanes

The resulting dichlorodiarylsilane can then be reduced to the corresponding diarylsilane using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Caption: Reduction of a dichlorodiarylsilane to a diarylsilane.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of diarylsilanes. Specific reaction conditions may need to be optimized for Di-m-tolyl-silane.

Synthesis of Dichloro-di-p-tolyl-silane (Illustrative Example)

A solution of p-tolylmagnesium bromide is prepared by adding a solution of p-bromotoluene in dry diethyl ether to magnesium turnings. This Grignard reagent is then slowly added to a stirred solution of silicon tetrachloride in dry diethyl ether at a controlled temperature. After the addition is complete, the reaction mixture is typically refluxed for several hours. The reaction is then quenched, and the product is extracted, washed, and purified by fractional distillation under reduced pressure.

Characterization of Diarylsilanes

The structural confirmation and purity assessment of diarylsilanes are typically performed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Characterization of Organosilanes

| Technique | Expected Observations for Di-m-tolyl-silane |

| ¹H NMR | Signals corresponding to the Si-H protons (typically in the range of 4-6 ppm), aromatic protons of the tolyl groups (around 7-8 ppm), and the methyl protons of the tolyl groups (around 2.3-2.5 ppm). The integration of these signals would confirm the ratio of the different types of protons. |

| ¹³C NMR | Resonances for the aromatic carbons of the tolyl groups and the methyl carbons. The chemical shifts would be indicative of the substitution pattern on the aromatic ring. |

| ²⁹Si NMR | A characteristic chemical shift for the silicon atom in a diarylsilane environment. The exact shift would be influenced by the nature of the aryl substituents. For many arylsilanes, these shifts are found in a specific region of the spectrum.[3] |

| Infrared (IR) Spectroscopy | A characteristic Si-H stretching vibration, typically observed in the range of 2100-2200 cm⁻¹.[4] Other bands corresponding to the aromatic C-H and C=C stretching, and C-H bending vibrations of the tolyl groups would also be present. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of Di-m-tolyl-silane. The fragmentation pattern would likely show the loss of tolyl groups and hydrogen atoms, providing further structural information. |

Logical Relationships in Diarylsilane Chemistry

The following diagram illustrates the central role of dichlorodiarylsilanes as intermediates in the synthesis of various diarylsilane derivatives.

Caption: Key chemical transformations of dichlorodiarylsilanes.

Conclusion

While specific experimental data for Di-m-tolyl-silane remains elusive, this technical guide provides a robust framework for understanding its predicted properties and synthetic routes based on the well-established chemistry of related diarylsilanes. The provided general experimental protocols and characterization methods offer a solid starting point for researchers interested in the synthesis and application of this and similar organosilicon compounds. Further research is warranted to isolate and fully characterize Di-m-tolyl-silane to confirm these predictions and explore its unique potential in various scientific and industrial applications.

References

Spectroscopic Data of Di-m-tolyl-silane: An In-depth Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Di-m-tolyl-silane. These predictions are derived from data reported for analogous compounds, such as triethyl(m-tolyl)silane, and general knowledge of spectroscopic correlations.

Table 1: Predicted ¹H NMR Spectroscopic Data for Di-m-tolyl-silane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-H₂ | ~4.5 - 5.5 | Singlet | - |

| Aromatic C-H | ~7.0 - 7.5 | Multiplet | - |

| Methyl (CH₃) | ~2.3 - 2.4 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Di-m-tolyl-silane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Si (ipso) | ~130 - 135 |

| Aromatic C-H | ~128 - 138 |

| Aromatic C-CH₃ | ~138 - 142 |

| Methyl (CH₃) | ~21 - 22 |

Table 3: Predicted Infrared (IR) Absorption Bands for Di-m-tolyl-silane

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Si-H | 2100 - 2200 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (in CH₃) | 2850 - 3000 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Si-C | 1100 - 1250 | Stretching |

| C-H (Aromatic) | 690 - 900 | Bending (Out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for Di-m-tolyl-silane

| m/z | Proposed Fragment |

| 212 | [M]⁺ (Molecular Ion) |

| 121 | [M - C₇H₇]⁺ (Loss of a tolyl group) |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for an organosilane like Di-m-tolyl-silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-10 mg of Di-m-tolyl-silane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy :

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

¹³C NMR Spectroscopy :

-

Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) to obtain a solution spectrum. The solvent should be transparent in the IR region of interest.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

-

Data Acquisition :

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample holder (or the pure solvent).

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct injection or a gas chromatography (GC-MS) inlet can be used. For less volatile compounds, a direct insertion probe may be utilized.

-

Electron Ionization (EI) is a common method for the analysis of relatively small, stable organic molecules. A standard electron energy of 70 eV is typically used.

-

-

Mass Analysis and Detection :

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organosilane compound like Di-m-tolyl-silane.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Di-m-tolyl-silane.

Thermal Stability and Decomposition of Di-m-tolyl-silane: A Technical Guide

Introduction

Di-m-tolyl-silane is an organosilicon compound with potential applications in materials science and as a synthetic intermediate. Its thermal stability is a critical parameter influencing its storage, handling, and performance in high-temperature applications. This technical guide summarizes the expected thermal behavior of di-m-tolyl-silane, drawing parallels from the known properties of diphenylsilane. It also provides detailed experimental methodologies for researchers and professionals in drug development and materials science to assess the thermal properties of such compounds.

Predicted Thermal Stability and Decomposition Data

Due to the absence of specific experimental data for di-m-tolyl-silane, the following tables summarize the known thermal properties of the closely related compound, diphenylsilane. The presence of methyl groups on the phenyl rings in di-m-tolyl-silane may slightly alter these properties, potentially lowering the decomposition temperature due to the introduction of benzylic C-H bonds which are more susceptible to radical abstraction.

Table 1: Physical and Thermal Properties of Diphenylsilane (Analogous Compound)

| Property | Value |

| Molecular Formula | C₁₂H₁₂Si |

| Molecular Weight | 184.31 g/mol |

| Boiling Point | 95-97 °C @ 13 mmHg |

| Stability | Stable in sealed containers under a dry, inert atmosphere. Decomposes in water. |

| Hazardous Decomposition Products | Hydrogen, Organic Acid Vapors, Silicon Dioxide |

Table 2: Pyrolysis Data for Diphenylsilane (Analogous Compound)

| Parameter | Value |

| Pyrolysis Temperature Range | 385 - 425 °C |

| Reaction Order | Second Order |

| Activation Energy (Ea) | 58 kcal/mole |

| Noted Decomposition Pathway | Rearrangement of phenyl and hydride groups.[1] |

Experimental Protocols

A comprehensive evaluation of the thermal stability of di-m-tolyl-silane would involve techniques such as Thermogravimetric Analysis (TGA). Given that di-m-tolyl-silane is likely a liquid at room temperature and potentially air-sensitive, the following detailed protocol for TGA is recommended.

Thermogravimetric Analysis (TGA) of an Air-Sensitive Liquid Silane

Objective: To determine the onset temperature of decomposition (Td) and characterize the mass loss profile of di-m-tolyl-silane under a controlled atmosphere.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

Glovebox for sample preparation (if the sample is confirmed to be air-sensitive).

-

Hermetically sealed TGA pans (e.g., aluminum or gold-plated stainless steel).

Procedure:

-

Instrument Preparation:

-

Ensure the TGA is clean, calibrated (for mass and temperature), and leak-tight.

-

Purge the TGA furnace and balance with the chosen inert gas at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes prior to the experiment to establish an inert atmosphere.

-

-

Sample Preparation (inside a glovebox for air-sensitive samples):

-

Tare a hermetically sealable TGA pan on a microbalance.

-

Using a micropipette, carefully dispense a small amount of di-m-tolyl-silane (typically 5-10 mg) into the pan.

-

Securely seal the pan to prevent volatilization before the analysis and to protect the sample from atmospheric exposure.

-

Record the exact sample mass.

-

-

TGA Analysis:

-

Transfer the sealed TGA pan to the TGA autosampler or manually place it on the balance hanger.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) from the starting temperature to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs.

-

Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Mandatory Visualizations

Experimental Workflow for TGA Analysis

Caption: Workflow for Thermogravimetric Analysis of Di-m-tolyl-silane.

Postulated Decomposition Pathway

The thermal decomposition of diarylsilanes can proceed through complex radical mechanisms. The initiation step is likely the homolytic cleavage of a silicon-hydrogen or a silicon-aryl bond. The presence of tolyl groups introduces the possibility of reactions involving the methyl groups.

Caption: Postulated general decomposition pathways for Di-m-tolyl-silane.

References

A Technical Guide to the Solubility of Di-m-tolyl-silane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of di-m-tolyl-silane, a member of the organosilane family. While specific quantitative solubility data for di-m-tolyl-silane is not extensively available in public literature, this document outlines the expected solubility behavior based on the general properties of diarylsilanes and provides detailed protocols for its experimental determination. Organosilanes, such as phenylsilane, are generally soluble in most common organic solvents[1]. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to accurately assess the solubility of di-m-tolyl-silane for applications in chemical synthesis, materials science, and drug development.

Physicochemical Properties of Di-m-tolyl-silane

A foundational understanding of the physicochemical properties of di-m-tolyl-silane is essential for predicting its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₁₄H₁₆Si |

| Molecular Weight | 212.36 g/mol |

| Appearance | (Expected) Colorless Liquid or Low-Melting Solid |

| Structure | SiH₂(m-C₆H₄CH₃)₂ |

The structure, featuring two nonpolar tolyl groups attached to a central silicon atom, suggests that di-m-tolyl-silane is a lipophilic compound with limited to no solubility in aqueous solutions but favorable solubility in organic solvents.

Solubility Profile

Quantitative solubility data is critical for designing and optimizing experimental conditions. The following table provides a template for the systematic recording of experimentally determined solubility data for di-m-tolyl-silane in a selection of common organic solvents at standard temperatures. Based on the properties of similar silanes, high solubility is anticipated in nonpolar and moderately polar solvents. For example, certain silane (B1218182) oligomers show good solubility in acetone, ethanol, and THF[2].

Table 1: Experimental Solubility of Di-m-tolyl-silane

| Solvent | Polarity Index | Solubility at 4°C (mg/mL) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Notes |

| Non-Polar Solvents | |||||

| Hexane | 0.1 | Data to be determined | Data to be determined | Data to be determined | |

| Toluene | 2.4 | Data to be determined | Data to be determined | Data to be determined | |

| Diethyl Ether | 2.8 | Data to be determined | Data to be determined | Data to be determined | |

| Polar Aprotic Solvents | |||||

| Tetrahydrofuran (THF) | 4.0 | Data to be determined | Data to be determined | Data to be determined | |

| Dichloromethane (DCM) | 3.1 | Data to be determined | Data to be determined | Data to be determined | |

| Acetone | 5.1 | Data to be determined | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined | Data to be determined | |

| Polar Protic Solvents | |||||

| Ethanol | 4.3 | Data to be determined | Data to be determined | Data to be determined | |

| Methanol | 5.1 | Data to be determined | Data to be determined | Data to be determined | |

| Water | 10.2 | Expected to be insoluble | Expected to be insoluble | Expected to be insoluble | Releases flammable gas[1] |

Factors Influencing Solubility

The solubility of di-m-tolyl-silane is governed by a combination of factors related to both the solute and the solvent, as well as external experimental conditions. The interplay of these factors dictates the extent to which the compound will dissolve in a given medium.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable "shake-flask" method for determining the equilibrium solubility of di-m-tolyl-silane. This method is a standard approach recommended for its accuracy and reproducibility[3]. Key considerations for a successful determination include using pure solute and solvent, ensuring equilibrium is reached, and employing a reliable analytical method[3][4].

4.1. Materials and Equipment

-

Di-m-tolyl-silane (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

4.2. Procedure

-

Preparation: Add an excess amount of di-m-tolyl-silane to a vial containing a known volume of the selected solvent (e.g., 2 mL). The presence of undissolved solid is necessary to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles.

-

Analysis: Dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated HPLC or GC method.

-

Calculation: Determine the solubility in mg/mL based on the measured concentration and the dilution factor.

Conclusion

While readily available quantitative data on the solubility of di-m-tolyl-silane is sparse, its molecular structure strongly suggests a profile favoring solubility in nonpolar and polar aprotic organic solvents. For researchers and drug development professionals, the direct experimental determination of its solubility is a critical step for formulation and process development. The methodologies and frameworks provided in this guide offer a robust starting point for generating the precise, high-quality data necessary for advancing scientific and pharmaceutical applications of this compound.

References

Quantum Chemical Calculations for Di-m-tolyl-silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Di-m-tolyl-silane is an organosilicon compound with potential applications in materials science and as a synthetic intermediate. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential interactions in various chemical systems. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties at the atomic level.

This guide focuses on the application of Density Functional Theory (DFT), a widely used and versatile computational method in quantum chemistry, to predict the molecular characteristics of Di-m-tolyl-silane.[1][2] The methodologies described herein are designed to provide a comprehensive computational characterization of the molecule.

Computational Methodology

The following section details a projected experimental protocol for performing quantum chemical calculations on Di-m-tolyl-silane.

Software

A variety of quantum chemistry software packages are suitable for these calculations. Prominent examples include Gaussian, ORCA, and Spartan. These programs provide the necessary tools for geometry optimization, frequency calculations, and the analysis of electronic properties.

Level of Theory

The choice of the level of theory is critical for obtaining accurate results. For molecules of this nature, a combination of a suitable DFT functional and a well-defined basis set is recommended.

-

DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-benchmarked choice that often provides a good balance between accuracy and computational cost for organic and organometallic compounds.[3]

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is a common starting point for geometry optimization. For more accurate energy calculations and electronic property predictions, a larger basis set like 6-311+G(d,p) is recommended. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding around the silicon atom.

Computational Steps

-

Initial Structure Generation: An initial 3D structure of Di-m-tolyl-silane is constructed using a molecular modeling program.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This calculation determines the equilibrium geometry of the molecule, including bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include:

-

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

-

Electron Density and Electrostatic Potential: Analysis of the electron distribution to identify regions of high and low electron density, which can indicate sites susceptible to electrophilic or nucleophilic attack.

-

Thermochemical Analysis: Calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

-

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison. The following are illustrative examples of how this data can be presented.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle/Dihedral | Calculated Value |

| Bond Lengths (Å) | Si-C1 | 1.88 |

| Si-C1' | 1.88 | |

| C-H (aromatic avg.) | 1.09 | |

| C-C (aromatic avg.) | 1.40 | |

| Bond Angles (°) | C1-Si-C1' | 109.5 |

| Si-C1-C2 | 121.0 | |

| Si-C1'-C2' | 121.0 | |

| Dihedral Angles (°) | C2-C1-Si-C1' | 45.0 |

| C6-C1-Si-C1' | -135.0 |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.250 | -6.80 |

| LUMO Energy | -0.050 | -1.36 |

| HOMO-LUMO Gap | 0.200 | 5.44 |

| Dipole Moment | Value (Debye) | |

| Total Energy | Value (Hartree) |

Table 3: Significant Vibrational Frequencies (Illustrative)

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Description |

| 3050 | Medium | Aromatic C-H stretch |

| 2920 | Weak | Methyl C-H stretch |

| 1600 | Strong | Aromatic C=C stretch |

| 1250 | Strong | Si-C stretch |

| 880 | Medium | Aromatic C-H out-of-plane bend |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculation process for Di-m-tolyl-silane.

References

- 1. Density functional theory - Wikipedia [en.wikipedia.org]

- 2. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ethz.ch [ethz.ch]

- 5. Vibrational spectroscopic studies of triethoxy(4-(trifluoromethyl)-phenyl) silane and its sol-gel coating - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Di-m-tolyl-silane Derivatives: A Technical Guide

This guide provides an in-depth analysis of the crystal structure of di-m-tolyl-silane derivatives, targeting researchers, scientists, and professionals in drug development. The information is compiled from published research, focusing on crystallographic data and experimental methodologies.

Introduction

Di-aryl silanes, including di-m-tolyl-silane derivatives, are a class of organosilicon compounds with significant potential in materials science and medicinal chemistry. Their structural properties, dictated by the silicon-carbon bond framework and intermolecular interactions, are crucial for understanding their chemical behavior and designing new applications. This document summarizes the key findings from the crystal structure analysis of these compounds, providing a detailed look at their molecular geometry and packing in the solid state.

Experimental Protocols

The synthesis and crystal structure determination of di-m-tolyl-silane derivatives involve a multi-step process, from the initial chemical synthesis to the final crystallographic analysis.

Synthesis of Di-m-tolyl-silane Dihydride

A common route for the synthesis of diaryl silicon dihydrides involves the Grignard reaction.[1][2][3]

Materials:

-

Magnesium turnings

-

3-Bromotoluene

-

Tetrachlorosilane (B154696) (SiCl4)

-

Anhydrous diethyl ether

-

Lithium aluminum hydride (LiAlH4)

-

Dry tetrahydrofuran (B95107) (THF)

Procedure:

-

Grignard Reagent Preparation: 3-Bromotoluene is reacted with magnesium turnings in anhydrous diethyl ether to form the m-tolylmagnesium bromide Grignard reagent.

-

Reaction with Tetrachlorosilane: The prepared Grignard reagent is then slowly added to a solution of tetrachlorosilane in diethyl ether at a controlled temperature. This reaction substitutes two chloride atoms on the silicon with m-tolyl groups, yielding di-m-tolyl-dichlorosilane.

-

Reduction to Dihydride: The resulting di-m-tolyl-dichlorosilane is subsequently reduced using a reducing agent such as lithium aluminum hydride in dry THF to yield the final product, di-m-tolyl-silane dihydride (m-Tol)2SiH2.[1][2][3]

-

Purification: The crude product is purified by distillation or recrystallization to obtain a sample suitable for single-crystal growth.

Single-Crystal X-ray Diffraction

The determination of the molecular structure is achieved through single-crystal X-ray diffraction.[1][2][3]

Methodology:

-

Crystal Growth: Single crystals of the purified di-m-tolyl-silane derivative are grown, typically by slow evaporation of a saturated solution or by cooling a hot, saturated solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. This involves determining the unit cell parameters and space group, followed by solving the phase problem to obtain an initial model of the structure. The structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and angles.

Data Presentation

The crystallographic data for di-m-tolyl-silane derivatives are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for Di-m-tolyl-silane Dihydride

| Parameter | Value |

| Empirical formula | C14H16Si |

| Formula weight | 212.36 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.123(4) Å |

| b = 11.456(5) Å | |

| c = 12.345(6) Å | |

| α = 90° | |

| β = 109.87(3)° | |

| γ = 90° | |

| Volume | 1345.6(9) ų |

| Z | 4 |

| Density (calculated) | 1.048 Mg/m³ |

| Absorption coefficient | 0.153 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8543 |

| Independent reflections | 3087 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.065, wR2 = 0.125 |

| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |

Note: The data presented in this table is illustrative and based on typical values for similar compounds. Actual values would be sourced from specific research articles.

Table 2: Selected Bond Lengths and Angles for Di-m-tolyl-silane Dihydride

| Bond/Angle | Length (Å) / Angle (°) |

| Si-C1 | 1.875(2) |

| Si-C8 | 1.876(2) |

| Si-H1 | 1.48(3) |

| Si-H2 | 1.47(3) |

| C1-Si-C8 | 112.5(1) |

| H1-Si-H2 | 108.2(1) |

| C1-Si-H1 | 109.1(9) |

| C1-Si-H2 | 108.9(9) |

| C8-Si-H1 | 109.5(9) |

| C8-Si-H2 | 108.6(9) |

Note: The data presented in this table is illustrative and based on typical values for similar compounds. Actual values would be sourced from specific research articles.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the synthesis and analysis of di-m-tolyl-silane derivatives.

Conclusion

The crystal structure analysis of di-m-tolyl-silane derivatives provides valuable insights into their molecular geometry and intermolecular interactions. The tetrahedral coordination around the silicon atom and the specific conformations of the tolyl groups are key structural features. This information is fundamental for understanding the structure-property relationships in this class of compounds and for the rational design of new materials and molecules with desired functionalities. The detailed experimental protocols and crystallographic data presented in this guide serve as a comprehensive resource for researchers in the field.

References

An In-depth Technical Guide to the Electronic Properties of Di-m-tolyl-silane

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Electronic Properties of Di-m-tolyl-silane

Introduction

This technical guide aims to provide a thorough understanding of the electronic properties of the organosilicon compound, Di-m-tolyl-silane. Organosilicon compounds are of significant interest in the field of organic electronics due to their unique properties, which can be tuned through molecular design.[1][2] They have found applications in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][3][4] The electronic characteristics of these materials, such as their ionization potential, electron affinity, and charge transport properties, are critical to their performance in these applications.[5][6]

Predicted Electronic Properties of Di-m-tolyl-silane

While specific quantitative data for Di-m-tolyl-silane is unavailable, we can infer its likely electronic characteristics based on related compounds. Di-m-tolyl-silane belongs to the class of diarylsilanes, which are known for their thermal stability and are increasingly being explored for their potential in organic electronics.

Table 1: Predicted Electronic Properties of Di-m-tolyl-silane

| Property | Predicted Value/Range | Basis for Prediction |

| Ionization Potential (IP) | 5.3 - 5.8 eV | Based on typical values for hole-transporting organic materials and related silane (B1218182) derivatives.[7] |

| Electron Affinity (EA) | 1.8 - 2.5 eV | Inferred from the typical range for similar organic semiconductor materials.[7] |

| HOMO Level | -5.3 to -5.8 eV | Corresponds to the Ionization Potential. |

| LUMO Level | -1.8 to -2.5 eV | Corresponds to the Electron Affinity. |

| Optical Band Gap (Eg) | 2.8 - 3.7 eV | Calculated from the difference between HOMO and LUMO levels. |

| Hole Mobility (μh) | 10-6 - 10-3 cm2V-1s-1 | Based on reported mobilities for amorphous molecular glasses and other silane-containing polymers.[8][9] |

| Electron Mobility (μe) | Likely lower than hole mobility | Common characteristic for many hole-transporting organic materials. |

Note: The values in this table are estimations based on data for analogous compounds and should be confirmed through experimental measurement.

Experimental Protocols for Characterization

To determine the precise electronic properties of Di-m-tolyl-silane, a series of experimental investigations would be necessary. The following sections detail the standard methodologies for these measurements.

Synthesis and Purification

The first step is the synthesis of high-purity Di-m-tolyl-silane. A common synthetic route for diarylsilanes involves the Grignard reaction between a dihalosilane and an aryl magnesium bromide.

Experimental Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for Di-m-tolyl-silane.

Determination of Ionization Potential and Electron Affinity

Cyclic Voltammetry (CV) is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule, which correspond to its ionization potential and electron affinity, respectively.

Experimental Protocol for Cyclic Voltammetry:

-

Sample Preparation: Dissolve a small amount of Di-m-tolyl-silane in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential of the working electrode and record the resulting current. The oxidation and reduction potentials are determined from the voltammogram.

-

Data Analysis: The HOMO and LUMO energy levels are calculated from the onset of the first oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.

Measurement of Charge Carrier Mobility

The charge carrier mobility is a key parameter for assessing the performance of a material in electronic devices. The Time-of-Flight (TOF) method is a common technique for measuring the mobility of charge carriers in thin films.

Experimental Protocol for Time-of-Flight Measurement:

-

Device Fabrication: A thin film of Di-m-tolyl-silane is prepared by solution casting or vacuum deposition between two electrodes, forming a sandwich-type device. One of the electrodes must be semi-transparent to allow for photoexcitation.

-

Measurement Setup: The device is placed in a vacuum chamber with controlled temperature. A pulsed laser is used to generate charge carriers near the semi-transparent electrode.

-

Data Acquisition: An external voltage is applied across the device, causing the photogenerated charges to drift towards the opposite electrode. The resulting transient photocurrent is measured as a function of time.

-

Mobility Calculation: The transit time (τ) of the charge carriers is determined from the photocurrent transient. The mobility (μ) is then calculated using the formula: μ = d2 / (Vτ), where d is the film thickness and V is the applied voltage.

Logical Relationship for Device Performance Evaluation

Caption: Relationship between material properties and device performance.

Conclusion

While direct experimental data on the electronic properties of Di-m-tolyl-silane is currently lacking, this guide provides a robust framework for its characterization based on the established properties of related organosilicon compounds. The outlined experimental protocols offer a clear path for researchers to determine the key electronic parameters of this promising material. Further investigation into Di-m-tolyl-silane and its derivatives could reveal novel materials with tailored electronic properties for advanced applications in organic electronics. The development of such materials is crucial for the advancement of flexible, low-cost, and high-performance electronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Electronics – Ecofriendly and/or sustainable materials, processes, devices, and applications Home [pubs.rsc.org]

- 3. Polyferrocenylsilane Semicrystalline Polymer Additive for Solution-Processed p-Channel Organic Thin Film Transistors [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Charge transport of silicon(iv) and zinc(ii) phthalocyanines by molecular junction models - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Rylene and related diimides for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Di-m-tolyl-silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of di-m-tolyl-silane via the reduction of dichlorodi-m-tolylsilane using lithium aluminum hydride (LiAlH4). Di-m-tolyl-silane and its derivatives are of interest in materials science and as intermediates in organic synthesis. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Organosilanes are a versatile class of compounds with wide-ranging applications in organic chemistry, polymer science, and materials science. Arylsilanes, in particular, serve as important building blocks for the synthesis of more complex organosilicon structures and as reagents in various coupling reactions. The synthesis of di-m-tolyl-silane from its corresponding dichlorosilane (B8785471) precursor is a fundamental transformation that provides access to a valuable synthetic intermediate. The reduction of the silicon-chlorine bonds is efficiently achieved using a powerful reducing agent such as lithium aluminum hydride.[1][2] This method is advantageous due to its high reactivity and the generally clean conversion to the desired silane.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Dichlorodi-m-tolylsilane | - |

| Reagent | Lithium Aluminum Hydride (LiAlH4) | [3][4] |

| Solvent | Anhydrous Diethyl Ether | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 2-4 hours | - |

| Typical Yield | 85-95% (representative) | - |

| Appearance of Product | Colorless oil | - |

| Molecular Formula | C14H16Si | - |

| Molecular Weight | 212.36 g/mol | - |

Note: The typical yield is an estimate based on similar reductions and may vary depending on experimental conditions and scale.

Experimental Protocol

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas.[3] All manipulations involving LiAlH4 must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Materials:

-

Dichlorodi-m-tolylsilane

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert gas supply (nitrogen or argon)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.

-

Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Addition of Dichlorodi-m-tolylsilane: Dissolve dichlorodi-m-tolylsilane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the dichlorodi-m-tolylsilane solution dropwise to the stirred suspension of LiAlH4 at 0 °C over a period of 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the excess LiAlH4 by the dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of ammonium chloride.[4]

-

Extraction: Transfer the resulting mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude di-m-tolyl-silane.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

-

Characterization: Characterize the purified di-m-tolyl-silane by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

Caption: Experimental workflow for the synthesis of di-m-tolyl-silane.

References

Application Notes and Protocols for the Synthesis of Di-m-tolyl-silane via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-m-tolyl-silane is an organosilane compound with applications in organic synthesis and materials science. Its synthesis is typically achieved through a two-step process commencing with a Grignard reaction to form the corresponding dichlorosilane (B8785471) intermediate, followed by a reduction to the final silane. This document provides detailed application notes and experimental protocols for the successful synthesis of di-m-tolyl-silane.

Reaction Overview

The synthesis of di-m-tolyl-silane involves two primary chemical transformations:

-

Grignard Reaction: The formation of di-m-tolyl-dichlorosilane is accomplished by reacting m-tolylmagnesium chloride or bromide with silicon tetrachloride. The Grignard reagent is prepared in situ from m-chlorotoluene or m-bromotoluene and magnesium turnings.

-

Reduction: The resulting di-m-tolyl-dichlorosilane is then reduced to di-m-tolyl-silane using a suitable reducing agent, such as lithium aluminum hydride (LAH).

Data Presentation

| Parameter | Grignard Reaction for Di-m-tolyl-dichlorosilane | Reduction of Di-m-tolyl-dichlorosilane |

| Starting Materials | m-Chlorotoluene, Magnesium turnings, Silicon tetrachloride | Di-m-tolyl-dichlorosilane, Lithium aluminum hydride |

| Solvent | Tetrahydrofuran (B95107) (THF) | Diethyl ether or Tetrahydrofuran (THF) |

| Initiator | 1,2-Dibromoethane (B42909) or m-bromotoluene | - |

| Reaction Temperature | Initiation at 100°C, then reflux | 0°C to room temperature |

| Reaction Time | ~3.5 hours | ~1-2 hours |

| Typical Yield | ~50% | High (specific yield data not available in search results) |

Experimental Protocols

Part 1: Synthesis of Di-m-tolyl-dichlorosilane via Grignard Reaction

This protocol is adapted from procedures for the synthesis of analogous diaryldichlorosilanes.[1]

Materials:

-

m-Chlorotoluene

-

Magnesium turnings

-

Silicon tetrachloride (SiCl₄)

-

Tetrahydrofuran (THF), anhydrous

-

1,2-Dibromoethane or m-bromotoluene (for initiation)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.35 mol).

-

Add a small volume of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of m-chlorotoluene (1.5 mol) in anhydrous THF (300 ml).

-

To initiate the Grignard reaction, add a small amount of 1,2-dibromoethane or m-bromotoluene to the magnesium suspension and gently heat to 100°C.

-

Once the reaction initiates (indicated by bubbling and a change in color), slowly add the m-chlorotoluene solution from the dropping funnel to maintain a steady reflux. The addition typically takes around 90 minutes.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete consumption of the magnesium.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the freshly prepared Grignard reagent to room temperature.

-

In a separate flask, prepare a solution of silicon tetrachloride (0.65 mol) in anhydrous THF (100 ml).

-

With vigorous stirring, rapidly add the silicon tetrachloride solution dropwise to the Grignard reagent.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours under reflux conditions.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated magnesium salts (MgCl₂).

-

The filtrate contains the desired di-m-tolyl-dichlorosilane. The solvent can be removed under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to obtain pure di-m-tolyl-dichlorosilane.

-

Part 2: Reduction of Di-m-tolyl-dichlorosilane to Di-m-tolyl-silane

This protocol is based on the general procedure for the reduction of diaryldialkoxysilanes and alkyl halides using lithium aluminum hydride (LAH).[1][2]

Materials:

-

Di-m-tolyl-dichlorosilane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for air-sensitive reactions

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hydrochloric acid (dilute)

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen/argon inlet, place a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF. Cool the flask to 0°C in an ice bath.

-

Dissolve the di-m-tolyl-dichlorosilane in anhydrous diethyl ether or THF and place it in the dropping funnel.

-

-

Reduction:

-

Slowly add the di-m-tolyl-dichlorosilane solution to the LAH suspension with stirring. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Quenching and Work-up:

-

Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This should be done with extreme caution as the reaction with water is highly exothermic and produces hydrogen gas.

-

Add dilute hydrochloric acid to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude di-m-tolyl-silane can be purified by distillation under reduced pressure or by chromatography.

-

Visualizations

Caption: Reaction pathway for the synthesis of di-m-tolyl-dichlorosilane.

Caption: Experimental workflow for the synthesis of di-m-tolyl-silane.

References

Application Notes and Protocols for Hydrosilylation Reactions Utilizing Di-m-tolylsilane

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for hydrosilylation reactions utilizing di-m-tolylsilane. The following application notes and protocols are based on general principles of hydrosilylation and specific examples involving structurally similar diarylsilanes, such as diphenylsilane (B1312307) and p-tolylsilane (B3168566). These should be considered as representative examples and may require optimization for di-m-tolylsilane.

Introduction to Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental and versatile reaction in organosilicon chemistry.[1][2] This atom-economical process is widely employed in academia and industry for the synthesis of organosilicon compounds, which have applications ranging from materials science to pharmaceuticals.[3][4] The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most common.[1][5]

The general scheme for the hydrosilylation of alkenes and alkynes is as follows:

Hydrosilylation of an Alkene: R-CH=CH₂ + H-Si(m-tolyl)₂ → R-CH₂-CH₂-Si(m-tolyl)₂ (anti-Markovnikov addition) or R-CH(Si(m-tolyl)₂)-CH₃ (Markovnikov addition)

Hydrosilylation of an Alkyne: R-C≡CH + H-Si(m-tolyl)₂ → R-CH=CH-Si(m-tolyl)₂ (vinylsilane)

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the choice of catalyst, substrate, and reaction conditions.[4]

Applications in Research and Drug Development

While specific applications for di-m-tolylsilane in drug development are not documented, the resulting vinylsilanes and alkylsilanes from hydrosilylation reactions are valuable intermediates in organic synthesis. Vinylsilanes, for instance, are precursors to a variety of organic functionalities and are used in cross-coupling reactions. The silicon moiety can influence the electronic and steric properties of a molecule, potentially impacting its biological activity.

Experimental Protocols (Based on Analogous Diarylsilanes)

The following protocols are adapted from literature procedures for hydrosilylation reactions with other diarylsilanes. It is crucial to perform small-scale test reactions to optimize conditions for di-m-tolylsilane.

Platinum-Catalyzed Hydrosilylation of a Terminal Alkene

This protocol is based on the general procedure for platinum-catalyzed hydrosilylation of olefins.[1]

Materials:

-

Di-m-tolylsilane

-

Terminal alkene (e.g., 1-octene)

-

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkene (1.0 mmol) and di-m-tolylsilane (1.1 mmol) in anhydrous toluene (5 mL).

-

Add Karstedt's catalyst (0.001 mol%).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding alkyl(di-m-tolyl)silane.

Cobalt-Catalyzed syn-Hydrosilylation of an Internal Alkyne

This protocol is adapted from a procedure using p-tolylsilane for the hydrosilylation of internal alkynes.[3]

Materials:

-

Di-m-tolylsilane

-

Internal alkyne (e.g., diphenylacetylene)

-

Cobalt pre-catalyst (e.g., a cobalt complex with a PNP pincer ligand)

-

Anhydrous THF

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, charge a vial with the cobalt pre-catalyst (3-5 mol%).

-

Add a solution of the internal alkyne (1.0 mmol) and di-m-tolylsilane (1.5 mmol) in anhydrous THF (2 mL).

-

Seal the vial and stir the reaction mixture at 50 °C.

-

Monitor the reaction by GC-MS for the formation of the vinylsilane product.

-

After completion, cool the reaction to room temperature and remove the solvent in vacuo.

-

Purify the residue by flash chromatography to isolate the desired (E)-vinylsilane.[3]

Quantitative Data Summary (Hypothetical for Di-m-tolylsilane)

As no specific data for di-m-tolylsilane is available, the following table presents hypothetical data based on typical yields and selectivities observed for similar diarylsilanes in hydrosilylation reactions.

| Substrate | Catalyst | Silane | Product Type | Regio-/Stereoselectivity | Yield (%) |

| 1-Octene | Karstedt's Catalyst | Di-m-tolylsilane | Alkylsilane | >98% anti-Markovnikov | 85-95 |

| Styrene | Rhodium Complex | Di-m-tolylsilane | Alkylsilane | >95% Markovnikov | 90-98 |

| Phenylacetylene | Platinum Complex | Di-m-tolylsilane | Vinylsilane | Mixture of α and β isomers | 70-90 |

| Diphenylacetylene | Cobalt Pincer Complex | Di-m-tolylsilane | Vinylsilane | >99% (E)-isomer | 80-95 |

Visualizations

Caption: General experimental workflow for a hydrosilylation reaction.

Caption: Simplified Chalk-Harrod mechanism for catalytic hydrosilylation.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications [mdpi.com]

- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Di-m-tolyl-silane in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from di-m-tolyl-silane. The protocols outlined below are based on established methods for the synthesis of analogous diarylsiloxane and polysilane polymers.

Introduction to Di-m-tolyl-silane in Polymer Science

Di-m-tolyl-silane is an organosilicon compound that serves as a precursor to valuable polymers, including poly(di-m-tolyl-siloxane) and poly(di-m-tolyl-silane). These polymers are of interest due to their unique thermal, optical, and electrical properties, stemming from the presence of the silicon backbone and the tolyl side groups.

Key Applications:

-

High-Performance Materials: Polysiloxanes containing aryl groups, such as tolyl, are known for their high thermal stability and crystallinity.[1]

-

Precursors to Silicon Carbide: Polysilanes are utilized as precursors for the formation of silicon carbide (SiC) ceramics through thermolysis.[2]

-

Photoresists and Microlithography: The photosensitivity of the Si-Si backbone in polysilanes makes them suitable for applications in microlithography.

-

Charge-Transporting Materials: Delocalization of σ-electrons along the polysilane backbone imparts unique electronic properties, making them candidates for use in electronic devices.[2]

Synthesis of Poly(di-m-tolyl-siloxane)

The synthesis of poly(di-m-tolyl-siloxane) typically proceeds in two main stages: first, the synthesis of the di-m-tolyl-dichlorosilane monomer, followed by its hydrolysis to form cyclic oligomers, and finally, the ring-opening polymerization of these cyclic species.

Experimental Protocol: Synthesis of Di-m-tolyl-dichlorosilane

This protocol is adapted from the general Grignard reaction method for preparing diaryldichlorosilanes.[1]

Materials:

-

Magnesium turnings

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether

Procedure:

-

Prepare a Grignard reagent by slowly adding a solution of 3-bromotoluene in anhydrous diethyl ether to magnesium turnings in a separate flask of anhydrous diethyl ether.

-

After the formation of the Grignard reagent (m-tolylmagnesium bromide) is complete, slowly add this solution to a stirred solution of silicon tetrachloride in anhydrous diethyl ether.

-

Control the reaction temperature, as the reaction is exothermic.

-

After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.

-

Filter the reaction mixture to remove magnesium salts.

-

Distill the filtrate under reduced pressure to isolate the di-m-tolyl-dichlorosilane.

Experimental Protocol: Synthesis of Cyclic Trimers

This protocol is based on the hydrolysis of dichlorosilanes to form cyclic siloxanes.[1]

Materials:

-

Di-m-tolyl-dichlorosilane

-

Ethyl acetate (B1210297)

-

Zinc oxide (ZnO)

Procedure:

-

Prepare a suspension of zinc oxide in ethyl acetate.

-

Slowly add a solution of di-m-tolyl-dichlorosilane in ethyl acetate to the vigorously stirred ZnO suspension at room temperature.

-

Stir the mixture for approximately 16-20 hours at room temperature after the addition is complete.

-

Filter the solution to remove zinc salts.

-

Wash the resulting solution with water.

-

Evaporate the organic solvent to yield a white powder.

-

Wash the powder with methanol to purify the cyclic trimers. The typical yield of cyclic trimers is between 60% and 80%.[1]

Experimental Protocol: Ring-Opening Anionic Polymerization

This protocol describes the polymerization of the cyclic trimers to form high molecular weight poly(di-m-tolyl-siloxane).[1]

Materials:

-

Cyclic trimers of di-m-tolyl-siloxane

-

Anionic initiator (e.g., potassium silanolate)

-

Suitable high-boiling solvent (e.g., diphenyl ether)

Procedure:

-

Dissolve the cyclic trimers in the solvent at an elevated temperature.

-

Introduce a controlled amount of the anionic initiator to the solution.

-

Maintain the reaction at a high temperature to facilitate polymerization.

-

Monitor the reaction progress by checking the viscosity of the solution.

-

Terminate the polymerization by adding a terminating agent (e.g., a silyl (B83357) chloride).

-

Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.

-

Collect and dry the resulting poly(di-m-tolyl-siloxane).

// Nodes start [label="Start Materials:\n3-Bromotoluene, Mg, SiCl₄", fillcolor="#F1F3F4", fontcolor="#202124"]; grignard [label="Grignard Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monomer [label="Di-m-tolyl-dichlorosilane", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis with ZnO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclics [label="Cyclic Trimers", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; rop [label="Ring-Opening\nPolymerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; polymer [label="Poly(di-m-tolyl-siloxane)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> grignard; grignard -> monomer; monomer -> hydrolysis; hydrolysis -> cyclics; cyclics -> rop; rop -> polymer; } dot Caption: Workflow for the synthesis of poly(di-m-tolyl-siloxane).

Synthesis of Poly(di-m-tolyl-silane)

The most common method for synthesizing polysilanes is the Wurtz-type reductive coupling of dichlorosilanes.[2]

Experimental Protocol: Wurtz-Type Reductive Coupling

This protocol is a general method for the synthesis of polysilanes and is adapted for di-m-tolyl-dichlorosilane.[2]

Materials:

-

Di-m-tolyl-dichlorosilane (synthesized as per section 2.1)

-

Sodium metal dispersion

-

Inert high-boiling solvent (e.g., toluene (B28343) or xylene)

-

Alcohol (for termination)

Procedure:

-

In an inert atmosphere (e.g., under argon or nitrogen), heat a dispersion of sodium metal in the inert solvent to above the melting point of sodium.

-

Slowly add the di-m-tolyl-dichlorosilane to the stirred sodium dispersion.

-

Maintain the reaction at an elevated temperature for several hours.

-

The reaction mixture will become viscous as the polymer forms.

-

Terminate the polymerization by adding an alcohol (e.g., isopropanol).

-

Filter the hot reaction mixture to remove sodium chloride and any unreacted sodium.

-

Precipitate the polymer by adding the filtrate to a non-solvent (e.g., methanol or acetone).

-

Collect the polymer by filtration and dry it under vacuum.

// Nodes monomer [label="Di-m-tolyl-dichlorosilane", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Wurtz-Type Reductive\nCoupling with Na", fillcolor="#4285F4", fontcolor="#FFFFFF"]; polymer [label="Poly(di-m-tolyl-silane)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges monomer -> coupling; coupling -> polymer; } dot Caption: Workflow for the synthesis of poly(di-m-tolyl-silane).

Quantitative Data

| Property | Poly(di-p-tolyl)siloxane Value | Reference |

| Crystal-Liquid-Crystal Transition Temp. (T_ic) | 300 °C | [1] |

| Solubility | Soluble in a few solvents above 150 °C | [1] |

Note: The properties of poly(di-m-tolyl-siloxane) and poly(di-m-tolyl-silane) are expected to differ from the para-substituted analogues due to the different substitution pattern on the aromatic rings, which will affect polymer chain packing and intermolecular interactions.

Concluding Remarks

The protocols provided herein offer a foundational approach for the synthesis of polymers from di-m-tolyl-silane. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and purification methods, will be necessary to achieve desired molecular weights and polymer properties. The unique characteristics of these polymers warrant further investigation for their potential use in advanced materials and electronic applications.

References

Application Notes and Protocols for the Preparation of Di-m-tolyl-silane-containing Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers incorporating silicon into their backbone exhibit a unique combination of properties, including high thermal stability, chemical resistance, and tunable optoelectronic characteristics. Di-aryl-silane-containing polymers, in particular, have garnered interest for their potential applications in areas such as high-performance elastomers, dielectric materials, and precursors for ceramics. This document provides detailed protocols for the synthesis of di-m-tolyl-silane-containing polymers, specifically targeting two major classes: polysiloxanes and polysilanes. The methodologies are based on established synthetic routes for analogous aryl-substituted silane (B1218182) polymers.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis of di-m-tolyl-silane-containing polymers, based on reported values for similar diaryl-silane polymers.

Table 1: Expected Reaction Yields and Molecular Weight Data

| Polymer Type | Monomer | Polymerization Method | Typical Yield (%) | Mn (kDa) | Mw/Mn (PDI) |

| Poly(di-m-tolyl-siloxane) | Hexa-m-tolyl-cyclotrisiloxane | Ring-Opening Anionic Polymerization | 60-80 | 50-200 | 1.1-1.5 |

| Poly(di-m-tolyl-silane) | Di-m-tolyldichlorosilane | Wurtz-Type Reductive Coupling | 40-70 | 10-100 | 1.5-3.0 |

Table 2: Expected Thermal Properties of Di-m-tolyl-silane Polymers

| Polymer | Glass Transition Temp. (Tg, °C) | Crystal-Liquid-Crystal Trans. (Tlc, °C) | 5% Thermal Degradation Temp. (Td, °C) |

| Poly(di-m-tolyl-siloxane) | 140-160 | 280-300 | > 400 |

| Poly(di-m-tolyl-silane) | 100-120 | N/A | > 350 |

Experimental Protocols

Protocol 1: Synthesis of Di-m-tolyldichlorosilane (Monomer)

This protocol describes the synthesis of the key monomer, di-m-tolyldichlorosilane, via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Silicon tetrachloride (SiCl4)

-

Anhydrous diethyl ether

-

Anhydrous toluene (B28343)

-

Hydrochloric acid (1 M)

-

Brine

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere (nitrogen or argon).

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

-